1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]-
Description
1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]- (CAS: 30186-41-5) is a nitro-substituted pyrrole derivative featuring a pyrrole core with a carboxaldehyde group at position 2 and a 4-nitrophenylmethyl group at the nitrogen (N1) position . This compound is structurally distinct due to the strong electron-withdrawing nitro group (-NO₂) at the para position of the benzyl substituent, which significantly influences its electronic properties and reactivity.
Synthesis Pathways:
The compound is likely synthesized via condensation reactions involving nitrobenzyl halides, as evidenced by analogous methods for related triazole derivatives (e.g., 1-(4-nitrophenyl)methyl-1,2,4-triazole in Rizatriptan synthesis) . Reduction steps using agents like sodium borohydride may also play a role in modifying intermediates .
Properties
CAS No. |
107484-34-4 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O3/c15-9-12-2-1-7-13(12)8-10-3-5-11(6-4-10)14(16)17/h1-7,9H,8H2 |
InChI Key |
WRYZZFHVGAKORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-nitrobenzyl bromide with pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: 1-(4-nitrobenzyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(4-aminobenzyl)-1H-pyrrole-2-carbaldehyde
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Scientific Research Applications
1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogs:
Electronic and Reactivity Differences
- Nitro Group Position: The para-nitro group in the target compound maximizes electron withdrawal through resonance, enhancing electrophilicity at the aldehyde group compared to the meta-nitro analog .
- Functional Group Effects : Replacing the aldehyde with an ester (as in the fluorophenyl sulfonyl derivative) diminishes electrophilicity, shifting utility toward nucleophilic acyl substitution . Sulfonyl groups (e.g., in CAS: 637354-45-1) improve thermal stability but reduce solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
